molecular formula C9H8ClFO3 B14020348 2-Chloro-3-ethoxy-6-fluorobenzoic acid

2-Chloro-3-ethoxy-6-fluorobenzoic acid

Cat. No.: B14020348
M. Wt: 218.61 g/mol
InChI Key: MZTVRLXDMVEAMS-UHFFFAOYSA-N
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Description

2-Chloro-3-ethoxy-6-fluorobenzoic acid is an organic compound with the molecular formula C9H8ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, ethoxy, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-ethoxy-6-fluorobenzoic acid typically involves the halogenation and subsequent functionalization of benzoic acid derivatives. One common method includes the chlorination of 3-ethoxy-6-fluorobenzoic acid, followed by purification processes to isolate the desired product. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure conditions to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-ethoxy-6-fluorobenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of various derivatives.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The fluoro group can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-ethoxy-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique substituents.

    Industry: Used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-ethoxy-6-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets. The chloro, ethoxy, and fluoro groups contribute to its reactivity and binding affinity with enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorobenzoic acid
  • 3-Chloro-2-ethoxybenzoic acid
  • 2-Fluoro-3-ethoxybenzoic acid

Uniqueness

2-Chloro-3-ethoxy-6-fluorobenzoic acid is unique due to the specific combination of chloro, ethoxy, and fluoro substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and binding characteristics are required.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

2-chloro-3-ethoxy-6-fluorobenzoic acid

InChI

InChI=1S/C9H8ClFO3/c1-2-14-6-4-3-5(11)7(8(6)10)9(12)13/h3-4H,2H2,1H3,(H,12,13)

InChI Key

MZTVRLXDMVEAMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)C(=O)O)Cl

Origin of Product

United States

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